molecular formula CHNSe B1229628 Selenocyanic acid

Selenocyanic acid

Cat. No.: B1229628
M. Wt: 106 g/mol
InChI Key: CRDYSYOERSZTHZ-UHFFFAOYSA-N
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Description

Selenocyanic acid is a chemical reagent of significant interest in synthetic and materials chemistry research. Its unique structure, featuring both selenium and cyanate functional groups, makes it a valuable precursor for the synthesis of various organoselenium compounds and novel metal-selenocyanate complexes. Researchers utilize this compound to develop new materials with potential applications in catalysis and electrochemistry. Its mechanism of action in reactions often involves its role as a source of the selenocyanate anion (SeCN⁻), which can act as a ligand or a building block for more complex molecular architectures. As a versatile reagent, it is also employed in the study of reaction mechanisms and the exploration of selenium chemistry. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Ensure all handling and experiments are conducted by qualified personnel in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

CHNSe

Molecular Weight

106 g/mol

IUPAC Name

selenocyanic acid

InChI

InChI=1S/CHNSe/c2-1-3/h3H

InChI Key

CRDYSYOERSZTHZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)[SeH]

Synonyms

selenocyanate
selenocyanate potassium
selenocyanic acid

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

Selenocyanic acid is utilized in the synthesis of various organoselenium compounds. It serves as a precursor for the preparation of selenocyanates, which have been shown to exhibit significant biological activities. For instance, novel selenocyanates synthesized from this compound have demonstrated antioxidant properties in neuronal cultures exposed to oxidative stress induced by hydrogen peroxide. These compounds exhibited protective effects comparable to established antioxidants .

Table 1: Synthesis of Selenocyanates from this compound

CompoundMethod of SynthesisBiological Activity
3aReaction with allylic bromidesAntioxidant activity
3bReaction with sodium selenocyanateAntioxidant activity
3cReaction with α-methylene-β-hydroxy estersAntioxidant activity

Biological Applications

This compound and its derivatives have shown promise in various biological applications:

  • Antimicrobial Activity : Research indicates that selenocyanates derived from this compound exhibit significant antimicrobial properties against bacteria and fungi. For example, benzyl selenocyanate displayed potent antibacterial activity against Escherichia coli and Pseudomonas syringae, outperforming its sulfur analogs .
  • Cancer Treatment : Compounds derived from this compound have been investigated for their cytotoxic effects on cancer cells. Studies have indicated that these compounds can inhibit the growth of cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Radiosensitization : this compound has been identified as a hypoxic radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment by selectively targeting tumor cells under low oxygen conditions .

Environmental Applications

This compound is also relevant in environmental science, particularly in phytoremediation:

  • Phytoremediation Potential : Studies have demonstrated that plants such as Indian mustard (Brassica juncea) can effectively absorb and degrade selenocyanate from contaminated environments. These plants convert toxic selenocyanate into less harmful forms, showcasing their potential for bioremediation strategies aimed at cleaning up selenium-contaminated sites .

Table 2: Phytoremediation of Selenocyanate

Plant SpeciesSelenium Accumulation (µg/g dry weight)Degradation Efficiency (%)
Brassica juncea554 (roots), 86 (shoots)30
Chara canescens279

Future Directions and Case Studies

The ongoing research into this compound and its derivatives highlights their multifaceted applications across different scientific domains. Future studies are likely to focus on:

  • Mechanistic Studies : Understanding the mechanisms behind the biological activities of selenocyanates could lead to the development of more effective therapeutic agents.
  • Agricultural Applications : The potential use of selenocyanates as natural pesticides or fungicides warrants further exploration, especially given their effectiveness against resistant pathogens.
  • Environmental Remediation Techniques : Continued investigation into the phytoremediation capabilities of various plant species could enhance strategies for managing selenium contamination.

Comparison with Similar Compounds

Research Findings and Key Studies

  • Antimicrobial Potentiation : A 2018 study demonstrated that 1 mM KSeCN increased bacterial eradication by 90% in aPDT, outperforming KSCN (75% efficacy) due to selenium’s higher polarizability .
  • Synthetic Utility: Selenocyanates enable regioselective cyanoselenation of alkenes, yielding β-selenocyanato derivatives with >80% efficiency under copper catalysis .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, allylic bromides or chlorides react with NaSeCN in acetone/water (4:1 v/v) at 25°C for 10 hours. The reaction proceeds via an S<sub>N</sub>2 mechanism , where the selenocyanate anion displaces the leaving group. Purification is achieved through column chromatography (hexane/ethyl acetate, 9:1), yielding selenocyanates with efficiencies up to 86%.

Example Synthesis :
Methyl (Z)-3-(4-bromophenyl)-2-(selenocyanatomethyl)acrylate (3b) was synthesized by reacting the corresponding allylic bromide with NaSeCN, achieving an 86% yield.

Key Parameters

ParameterOptimal ConditionImpact on Yield
SolventAcetone/H<sub>2</sub>OEnhances anion solubility
Temperature25°CBalances kinetics and side reactions
Stoichiometry1:1.25 (halide:NaSeCN)Minimizes byproducts

Silver-Catalyzed Multi-Component Reactions

Recent advances highlight the use of silver catalysts to facilitate three-component reactions for selenocyanate synthesis. This method avoids pre-functionalized substrates by directly incorporating selenium from elemental sources.

Protocol Overview

Arylboronic acids, selenium powder, and uracil derivatives react in the presence of AgNO<sub>3</sub> (10 mol%) under aerobic conditions at 120°C. The reaction generates 5-arylselanyluracils via a radical mechanism , with diphenyl diselenide identified as an intermediate.

Mechanistic Insights :

  • Ag<sup>+</sup> oxidizes arylboronic acids to aryl radicals.

  • Aryl radicals react with selenium to form arylselanyl radicals.

  • Radical coupling produces diaryl diselenides, which undergo further oxidation to selenide anions.

Advantages :

  • Eliminates need for pre-synthesized selenocyanating agents.

  • Tolerates diverse arylboronic acids (electron-donating/-withdrawing groups).

Selenocyanation of Aromatic Compounds

Direct selenocyanation of aromatic rings enables the synthesis of complex heterocyclic selenocyanates. This method often employs electrophilic selenium species generated in situ.

Case Study: Naphthalimide Derivatives

2-(2-Selenocyanic acid ethyl ester)-1H-benz[de]isoquinoline-1,3-(2H)-dione was synthesized by reacting naphtholic precursors with selenocyanic acid under basic conditions. The reaction proceeded at room temperature in dichloromethane, with triethylamine as a catalyst.

Critical Factors :

  • Electrophilicity : Activation of the aromatic ring via electron-withdrawing groups (e.g., carbonyls).

  • Solvent Choice : Dichloromethane minimizes side reactions.

Comparative Analysis of Synthetic Methods

MethodSubstrate ScopeYield RangeLimitationsKey Reference
NaSeCN SubstitutionAllylic halides70–86%Requires pre-functionalized substrates
Ag-CatalyzedArylboronic acids55–75%High temperatures required
Direct SelenocyanationActivated aromatics60–80%Limited to electron-deficient rings

Q & A

Q. What ethical guidelines apply when reporting hazardous properties of this compound (e.g., toxicity or flammability)?

  • Methodological Answer : Disclose safety data (e.g., LD₅₀, NFPA ratings) in the methods section. Reference Material Safety Data Sheets (MSDS) and adhere to institutional review board (IRB) protocols for handling toxic compounds. Use hazard symbols and risk phrases in compliance with GHS standards .

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